Cas no 98006-91-8 (5-Methylpyrazine-2-carbonitrile)

5-Methylpyrazine-2-carbonitrile structure
98006-91-8 structure
5-Methylpyrazine-2-carbonitrile
98006-91-8
C6H5N3
0
MFCD04116510
654187
2760047

5-Methylpyrazine-2-carbonitrile Properties

Names and Identifiers

    • 5-Methylpyrazine-2-carbonitrile
    • 5-Methyl-2-pyrazinecarbonitrile
    • 5-Methyl-pyrazin-2-carbonitrile
    • Pyrazinecarbonitrile, 5-methyl- (9CI)
    • 2-Pyrazinecarbonitrile, 5-methyl-
    • 2-Pyrazinecarbonitrile,5-methyl
    • 2-Cyano-5-methylpyrazine
    • 2-Methylpyrazine-5-carbonitrile
    • 5-Methyl-2-cyanopyrazine
    • 5-Methyl-2-pyrazinecarbonitrile (ACI)
    • A1-24369
    • 5-Methyl-pyrazine-2-carbonitrile
    • AKOS006294411
    • Z1198164470
    • SY022841
    • AB20698
    • AYMRPLHDHGMXOF-UHFFFAOYSA-N
    • 2-Methyl-5-Cyanopyrazine
    • PYRAZINECARBONITRILE, 5-METHYL-
    • SCHEMBL2143383
    • EN300-106522
    • J-517821
    • MFCD04116510
    • AS-42128
    • DTXSID80374998
    • AC-30163
    • CS-0012682
    • 98006-91-8
    • 5-methylpyrazine-2-carbonitrile
    • 5-methyl-pyrazin-2-carbonitrile
    • 2-cyano-5-methylpyrazine
    • +Expand
    • MFCD04116510
    • AYMRPLHDHGMXOF-UHFFFAOYSA-N
    • InChI=1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3
    • CC1=NC=C(C#N)N=C1

Computed Properties

  • 119.048347g/mol
  • 0
  • 0.3
  • 0
  • 3
  • 0
  • 119.048347g/mol
  • 119.048347g/mol
  • 49.6Ų
  • 9
  • 135
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 0.65668
  • 49.57000
  • 1.531
  • 247 ºC
  • No data available
  • No data available
  • 96 ºC
  • No data avaiable
  • 1.16

5-Methylpyrazine-2-carbonitrile Security Information

5-Methylpyrazine-2-carbonitrile Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methylpyrazine-2-carbonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0037CI-250mg
5-Methylpyrazine-2-carbonitrile
98006-91-8 95%
250mg
$19.00 2024-04-19
A2B Chem LLC
AB48690-250mg
5-Methylpyrazine-2-carbonitrile
98006-91-8 95%
250mg
$17.00 2024-07-18
Aaron
AR0037KU-250mg
5-Methylpyrazine-2-carbonitrile
98006-91-8 95%
250mg
$5.00 2024-07-18
abcr
AB358989-250 mg
5-Methylpyrazine-2-carbonitrile, 95%; .
98006-91-8 95%
250 mg
€90.80 2023-07-19
Alichem
A099000303-10g
5-Methylpyrazine-2-carbonitrile
98006-91-8 97%
10g
$238.14 2023-08-31
Ambeed
A578021-250mg
5-Methylpyrazine-2-carbonitrile
98006-91-8 95%
250mg
$23.0 2024-07-18
Apollo Scientific
OR301245-1g
5-Methylpyrazine-2-carbonitrile
98006-91-8 95%
1g
£59.00 2024-05-24
Chemenu
CM168496-1g
5-Methylpyrazine-2-carbonitrile
98006-91-8 95%+
1g
$59 2021-08-05
Crysdot LLC
CD11001532-1g
5-Methylpyrazine-2-carbonitrile
98006-91-8 95+%
1g
$50 2024-07-19
Enamine
EN300-106522-0.05g
5-methylpyrazine-2-carbonitrile
98006-91-8 95%
0.05g
$19.0 2023-10-28

5-Methylpyrazine-2-carbonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  2.0 MPa, rt → 100 °C; 10 h, 100 °C
Reference
Preparation method of 2-amino-5-methylpyrazine from 2-aminopropanediamide and methylglyoxal
, China, , ,

Synthetic Circuit 2

Reaction Conditions
Reference
Process for preparing heteroaromatic nitriles by ammoxidation of alkyl-substituted heteroaromatics using molybdenum-containing catalysts
, European Patent Organization, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines
Sato, Nobuhiro; Shimomura, Yuji; Ohwaki, Yoshie; Takeuchi, Ryo, Journal of the Chemical Society, 1991, (1991), 2877-81

Synthetic Circuit 4

Reaction Conditions
Reference
Antituberculotics. XXXII. Functional derivatives of 5-methyl-2-pyrazinecarboxylic acid
Vontor, T.; Palat, K.; Oswald, J.; Odlerova, Z., Cesko-Slovenska Farmacie, 1985, 34(2), 74-8

Synthetic Circuit 5

Reaction Conditions
Reference
Product class 14: pyrazines
Sato, N., Science of Synthesis, 2004, 16, 751-844

5-Methylpyrazine-2-carbonitrile Raw materials

5-Methylpyrazine-2-carbonitrile Preparation Products

5-Methylpyrazine-2-carbonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98006-91-8)5-Methylpyrazine-2-carbonitrile
A856055
99%/99%
5g/25g
153.0/211.0